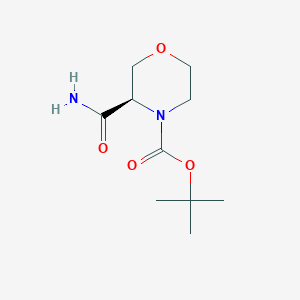![molecular formula C11H5ClN2O2 B15066919 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione CAS No. 61975-71-1](/img/structure/B15066919.png)
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a heterocyclic compound that features a naphthalene ring fused with an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloronaphthalene-1,2-diamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as acetic acid or ethanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s structural features allow it to form stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Bromo-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Similar structure with a bromine atom instead of chlorine, which may influence its chemical properties and applications.
4-Methyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Contains a methyl group instead of chlorine, potentially altering its reactivity and biological interactions.
Uniqueness
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential therapeutic properties make it a valuable target for medicinal chemistry research.
属性
CAS 编号 |
61975-71-1 |
|---|---|
分子式 |
C11H5ClN2O2 |
分子量 |
232.62 g/mol |
IUPAC 名称 |
4-chloro-5-hydroxybenzo[e]benzimidazol-2-one |
InChI |
InChI=1S/C11H5ClN2O2/c12-7-9-8(13-11(16)14-9)5-3-1-2-4-6(5)10(7)15/h1-4,15H |
InChI 键 |
HHVGEHSOVIDKGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC(=O)N=C23)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)



![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)


![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)



